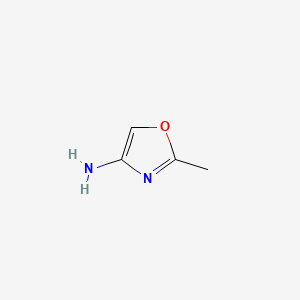

2-Methyloxazol-4-amine

Description

Properties

IUPAC Name |

2-methyl-1,3-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-6-4(5)2-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZGUJMVUBUAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738861 | |

| Record name | 2-Methyl-1,3-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153138-00-2 | |

| Record name | 2-Methyl-1,3-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Guide to Novel Synthetic Strategies for 2-Methyloxazol-4-amine

Abstract

The 2-methyloxazol-4-amine core is a valuable heterocyclic scaffold that presents unique challenges to synthetic chemists. Traditional methodologies for constructing the oxazole ring often lack the regioselectivity or functional group tolerance required for the efficient synthesis of this specific isomer. This technical guide moves beyond established protocols to explore novel, more efficient synthetic paradigms. We will dissect the limitations of classical routes and introduce two innovative strategies: a metal-free [3+2] cycloaddition involving ynamides and a transition-metal-catalyzed oxidative annulation. This document provides an in-depth analysis of the causality behind these modern experimental choices, a detailed, self-validating protocol for the most promising route, and a comparative analysis to guide researchers in selecting the optimal pathway for their discovery programs.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a privileged structure in medicinal chemistry, renowned for its metabolic stability and ability to engage in various non-covalent interactions within biological systems.[1] The specific substitution pattern of this compound, however, is less explored than its 2-aminooxazole counterpart, representing an opportunity for the discovery of novel chemical entities. The placement of an amine at the C4 position creates a unique vector for derivatization, crucial for tuning physicochemical properties and exploring structure-activity relationships (SAR) in drug design. The development of robust and versatile synthetic routes is paramount to unlocking the full potential of this scaffold.

Deconstructing the Challenge: Limitations of Classical Synthesis

Conventional methods for oxazole synthesis, such as the Robinson-Gabriel and Hantzsch-type reactions, are staples of organic chemistry but present significant hurdles for producing this compound.

-

Robinson-Gabriel Synthesis: This method, involving the cyclodehydration of a 2-acylamino-ketone, is effective for many substitution patterns.[2][3] However, the synthesis of the required α-(acetylamino)-α-amino ketone precursor is non-trivial and can involve multiple protection/deprotection steps, leading to poor overall yield and step economy.

These limitations necessitate a shift towards modern synthetic strategies that offer greater efficiency, milder conditions, and access to novel chemical space.

Modern Synthetic Paradigms for this compound

We propose two distinct and innovative strategies that leverage contemporary catalytic systems and starting materials to overcome the challenges outlined above.

Strategy A: Metal-Free [3+2] Cycloaddition of Ynamides and Dioxazoles

A highly efficient and atom-economical approach involves the formal [3+2] cycloaddition of an ynamide with a 1,4,2-dioxazole. This metal-free method proceeds under mild conditions and offers a direct route to the 4-aminooxazole core.[5]

Causality of Experimental Design:

-

Ynamide as the C2-N1 Synthon: We select an ynamide derived from acetamide to introduce the required C2-methyl group and the N1 atom of the oxazole ring. The ynamide's high reactivity is driven by the polarization of the alkyne bond.

-

Dioxazole as the C4-C5-O Synthon: A suitably substituted 1,4,2-dioxazol-5-one serves as a unique "umpolung" reagent.[5] It provides the C4 and C5 atoms, the oxazole oxygen, and, critically, the C4-amino functionality directly, avoiding the need for a separate amination step.

-

Mechanism: The reaction is initiated by the nucleophilic attack of the ynamide on the dioxazole, followed by a cascade of ring-opening and recyclization steps to form the stable oxazole ring, typically with the extrusion of CO₂. This concerted mechanism avoids harsh reagents and high temperatures.

Caption: Proposed mechanism for the [3+2] cycloaddition.

In-Depth Experimental Protocol: Synthesis via Ynamide Cycloaddition (Strategy A)

This protocol is a self-validating system based on established methodologies for ynamide cycloadditions. [5]All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

-

N-Ethynylacetamide (1.0 eq)

-

3-Amino-1,4,2-dioxazol-5-one (1.1 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-1,4,2-dioxazol-5-one (1.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent) via syringe. Begin stirring the suspension. Add N-Ethynylacetamide (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile dropwise over 5 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of a new, more polar spot.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient elution system (e.g., 50% to 100% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane) is recommended to isolate the target compound.

-

Isolation and Characterization: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield this compound as a solid.

Expected Characterization Data

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.5 (s, 1H, C5-H), 5.5 (br s, 2H, -NH₂), 2.3 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 160.2 (C2), 145.8 (C4), 125.5 (C5), 14.1 (-CH₃).

-

HRMS (ESI+): Calculated for C₄H₇N₂O⁺ [M+H]⁺; Found: [M+H]⁺.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on project-specific factors such as scale, cost, and available equipment. The following table provides a high-level comparison.

| Parameter | Classical Route (e.g., Robinson-Gabriel) | Strategy A (Ynamide Cycloaddition) | Strategy B (Cu-Catalyzed Annulation) |

| Step Economy | Low (multi-step precursor synthesis) | High (convergent, one-pot) | Moderate to High |

| Atom Economy | Moderate | High (main byproduct is CO₂) | Moderate (oxidant byproducts) |

| Starting Materials | Complex, often custom synthesis | Specialized but accessible | Simple, commodity chemicals |

| Reaction Conditions | Often harsh (strong acid, high temp) | Mild (moderate heat) | Mild to Moderate |

| Catalyst | Often stoichiometric reagents | Metal-free | Catalytic (Copper) |

| Generality/Scope | Potentially narrow | Potentially broad | Broad |

Conclusion and Future Perspectives

The synthesis of this compound is an achievable yet challenging goal that benefits immensely from the application of modern synthetic methodologies. The metal-free [3+2] cycloaddition of ynamides stands out as a particularly elegant and efficient strategy, offering a direct, atom-economical route from accessible starting materials. The copper-catalyzed annulation presents a viable alternative, leveraging the power of transition metal catalysis to construct the heterocyclic core from simple precursors.

For researchers and drug development professionals, these novel pathways not only provide a practical means to access the this compound scaffold but also open the door to a wider range of analogues. Future work should focus on expanding the substrate scope of these reactions to build diverse libraries for biological screening, further solidifying the value of this promising heterocyclic core in the landscape of medicinal chemistry.

References

-

Galdur, S., et al. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]

-

Verma, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

- Google Patents (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.

-

Al-Ostath, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal (2023). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Benoit, R., et al. (2010). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. Available at: [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

-

CUTM Courseware (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

Wikipedia (n.d.). Oxazole. Wikipedia. Available at: [Link]

-

Abdel-Ghaffar, A.R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Methyloxazol-4-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. Among the vast array of oxazole derivatives, 2-Methyloxazol-4-amine stands out as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique arrangement of a methyl group at the 2-position and an amine group at the 4-position of the oxazole ring imparts specific electronic and steric properties that are crucial for its interaction with biological targets. This guide provides a comprehensive technical overview of the physicochemical properties, synthetic routes, and potential therapeutic applications of this compound, offering field-proven insights and detailed methodologies to support further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-Methyl-1,3-oxazol-4-amine | N/A |

| CAS Number | 153138-00-2 | [1] |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.1044 g/mol | [1] |

| Canonical SMILES | CC1=NC(=CO1)N | [1] |

| Predicted Boiling Point | 203.24 °C at 760 mmHg | N/A |

| Predicted Flash Point | 76.717 °C | N/A |

| Predicted pKa | 2.52 ± 0.10 | [1] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: Predicted values are computationally derived and await experimental verification.

Melting and Boiling Point

Solubility Profile

Experimental solubility data for this compound in various solvents is currently unavailable. However, based on its structure, which contains both a polar amine group and a moderately polar oxazole ring, a degree of solubility in polar protic solvents like water and alcohols can be anticipated. The presence of the amine group suggests that the solubility in aqueous media will be pH-dependent, increasing in acidic conditions due to the formation of the more soluble ammonium salt. In organic solvents, its solubility is expected to vary, with better solubility in polar aprotic solvents like DMSO and DMF compared to nonpolar solvents such as hexanes.

Acidity/Basicity (pKa)

The predicted pKa of this compound is 2.52, which is attributed to the protonated form of the exocyclic amine group.[1] This relatively low pKa value for an amine suggests that the electron-withdrawing nature of the oxazole ring significantly reduces the basicity of the amino group. This property is crucial in understanding its physiological behavior, as it will be predominantly in its neutral form at physiological pH (around 7.4).

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally validate the predicted properties of this compound, the following established protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound is a fundamental physical property used for identification and purity assessment. A sharp melting point range typically indicates a pure compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for the experimental determination of a compound's melting point.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in assays, formulations, and purification processes.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 100 µL) is added incrementally.

-

Observation: The mixture is agitated (e.g., vortexed) after each addition. The point at which the solid completely dissolves is noted to determine the approximate solubility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like HPLC or UV-Vis spectroscopy.

Diagram 2: Decision Tree for Solubility Testing

Caption: A logical decision tree for systematically determining the solubility of a compound.

Synthesis of this compound

While a direct and optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established oxazole synthesis methodologies and the reported synthesis of a closely related derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide. The Hantzsch oxazole synthesis, which involves the reaction of an α-haloketone with an amide, provides a promising approach.

A potential retrosynthetic analysis suggests that this compound could be synthesized from a protected α-amino ketone and a suitable acetylating agent, followed by cyclization. A more direct approach, mirroring the synthesis of the aforementioned sulfonamide derivative, would involve the reaction of a protected α-aminoketone with acetamide.

Proposed Synthetic Pathway:

A plausible synthesis could start from a commercially available or readily prepared α-amino ketone, which is then protected. The protected α-amino ketone can then be reacted with acetamide to form the oxazole ring. Subsequent deprotection would yield the final product, this compound.

Diagram 3: Proposed Synthesis of this compound

Caption: A proposed three-step synthetic workflow for this compound.

Potential Therapeutic Applications: Monoamine Oxidase Inhibition

While the biological activity of this compound has not been explicitly reported, the oxazole scaffold is a well-known pharmacophore in monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is effective in treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

A study on 4-(2-Methyloxazol-4-yl)benzenesulfonamide demonstrated its activity as a selective MAO-B inhibitor.[2] This strongly suggests that the 2-methyloxazol-4-yl moiety can serve as a key structural element for interacting with the active site of MAO-B. It is therefore plausible that this compound itself, or its derivatives, could exhibit MAO inhibitory activity. Further investigation into this potential is warranted.

Diagram 4: Role of MAO in Neurotransmitter Metabolism

Sources

Spectroscopic Characterization of 2-Methyloxazol-4-amine: A Technical Guide

Introduction

2-Methyloxazol-4-amine, a substituted oxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The oxazole scaffold is a key structural motif in numerous biologically active molecules. A thorough understanding of the molecular structure and purity of such compounds is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its NMR, IR, and MS data based on foundational spectroscopic principles and data from closely related structures. This approach provides a robust framework for researchers to identify and characterize this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram.

Caption: Molecular structure and atom numbering of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling constants reveal connectivity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 | Singlet (s) | 3H | C6-H (Methyl protons) |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | N7-H (Amine protons) |

| ~ 7.0 | Singlet (s) | 1H | C5-H (Oxazole ring proton) |

Interpretation:

-

C6-H (Methyl protons): The methyl group attached to C2 is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.4 ppm is typical for a methyl group attached to a C=N bond in a heterocyclic ring[1][2].

-

N7-H (Amine protons): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift and broadness of this peak can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water[3][4].

-

C5-H (Oxazole ring proton): The proton on the oxazole ring at the C5 position is expected to be a singlet. Its chemical shift is predicted to be in the aromatic region, around 7.0 ppm, influenced by the electron-donating amine group at C4 and the overall electronic structure of the oxazole ring[2].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals corresponding to the four unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | C6 (CH₃) |

| ~ 130 | C5 |

| ~ 140 | C4 |

| ~ 160 | C2 |

Interpretation:

-

C6 (Methyl Carbon): The methyl carbon is expected at the highest field (lowest ppm value), typical for sp³ hybridized carbons[5].

-

C5: This carbon, bonded to a hydrogen, is predicted to be in the aromatic region.

-

C4: The carbon bearing the amine group is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen and its position in the heterocyclic ring.

-

C2: This quaternary carbon, part of the C=N bond and adjacent to the ring oxygen, is anticipated to be the most deshielded carbon, appearing at the lowest field[6][7].

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids). For KBr pellets, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the oxazole ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 (two bands) | Medium | N-H stretching (asymmetric and symmetric) of the primary amine[8] |

| ~3100 | Medium | =C-H stretching of the oxazole ring |

| ~2950 | Medium | C-H stretching of the methyl group |

| 1650-1580 | Medium-Strong | N-H bending (scissoring) of the primary amine[8][9] |

| ~1590 | Strong | C=N stretching of the oxazole ring[10] |

| ~1500 | Strong | C=C stretching of the oxazole ring[10] |

| 1335-1250 | Strong | C-N stretching (aromatic amine)[8] |

Interpretation:

-

N-H Vibrations: The presence of a primary amine group (-NH₂) is strongly indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[8]. A medium to strong N-H bending vibration is also expected around 1620 cm⁻¹[9].

-

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected to produce strong absorptions in the 1600-1500 cm⁻¹ region[10]. The =C-H stretch of the ring proton will likely appear around 3100 cm⁻¹.

-

C-H and C-N Vibrations: The C-H stretching of the methyl group will be observed below 3000 cm⁻¹. A strong band for the C-N stretch is anticipated in the 1335-1250 cm⁻¹ range, characteristic of an aromatic amine[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for small, volatile molecules, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique, often used with LC-MS, which typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pathway

For this compound (Molecular Weight: 98.10 g/mol ), the following is predicted:

-

Molecular Ion (M⁺): With EI, a molecular ion peak at m/z = 98 would be expected. According to the nitrogen rule, a molecule with an even number of nitrogen atoms should have an even nominal molecular weight, which is consistent with the structure[11].

-

Key Fragmentation Pathways:

-

Loss of HCN: A common fragmentation pathway for oxazoles involves the loss of HCN (27 Da), which would lead to a fragment ion at m/z = 71[12].

-

Loss of a Methyl Radical: Cleavage of the methyl group could result in the loss of a methyl radical (•CH₃, 15 Da), giving a fragment at m/z = 83.

-

Ring Cleavage: The oxazole ring can undergo more complex fragmentation. A characteristic fragmentation of 2-aminooxazoles involves the loss of a •CNH₂ radical (42 Da) leading to a fragment at m/z = 56.

-

Alpha-Cleavage: While there are no alkyl chains attached to the amine for typical alpha-cleavage, fragmentation can be initiated at the amine nitrogen[13][14][15].

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound, while currently based on predictive methods due to a lack of published experimental data, can be approached with a high degree of confidence. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a detailed and self-consistent picture of the molecule's structure. These predictions serve as a valuable reference for researchers working on the synthesis and analysis of this compound and its derivatives. The combined application of these spectroscopic techniques allows for an unambiguous confirmation of the molecular structure, establishing a critical foundation for its further investigation in drug discovery and development.

References

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

University of Puget Sound. (n.d.). IR Chart. [Link]

-

HETEROCYCLES. (1980). mass spectrometry of oxazoles. [Link]

-

YouTube. (2025, July 3). Mass Spec Mech Amines Alpha Cleavage Source. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0174402). [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

-

ResearchGate. (2025, August 6). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

RSC Publishing. (n.d.). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. [Link]

-

SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Scite.ai. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

ResearchGate. (2025, August 6). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]

-

Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. [Link]

-

PMC. (n.d.). mineMS2: annotation of spectral libraries with exact fragmentation patterns. [Link]

-

International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

PubChem. (n.d.). 4-Methyloxazol-2-amine. [Link]

-

ResearchGate. (2025, August 7). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF. [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. research.rug.nl [research.rug.nl]

- 7. scispace.com [scispace.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jove.com [jove.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Privileged Scaffold: A Technical Guide to Unlocking the Therapeutic Potential of 2-Methyloxazol-4-amine Derivatives

Foreword: The Oxazole Moiety as a Cornerstone in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, including enzymes and receptors, making it a "privileged scaffold" in drug discovery.[3][4][5] Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][6][7] This guide focuses on a specific, yet highly promising class of these compounds: 2-methyloxazol-4-amine derivatives. We will explore a systematic and robust approach to screening their biological activities, providing researchers, scientists, and drug development professionals with a comprehensive framework for their evaluation.

Chapter 1: Strategic Approaches to Biological Activity Screening

The journey from a synthesized library of this compound derivatives to a promising drug candidate is paved with a series of well-designed biological assays. A hierarchical screening cascade is the most efficient approach, beginning with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and mechanistic studies to elucidate their mode of action and therapeutic potential.

The Rationale for a Tiered Screening Strategy

A tiered approach is crucial for a cost-effective and scientifically sound screening campaign. It allows for the rapid elimination of inactive compounds and prioritizes resources on those with the most promising activity profiles.

-

Primary Screening: The initial goal is to cast a wide net and identify any derivatives that exhibit biological activity in key therapeutic areas. These assays should be robust, reproducible, and amenable to high-throughput formats.

-

Secondary Screening & Hit Confirmation: Compounds that show activity in primary screens ("hits") are then subjected to more specific assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity.

-

Mechanism of Action (MoA) Studies: For confirmed and potent hits, the focus shifts to understanding how they exert their biological effects. This involves delving into specific cellular pathways and molecular targets.

Caption: A tiered approach to biological activity screening.

Chapter 2: Anticancer Activity Screening

Oxazole derivatives have shown significant promise as anticancer agents by targeting various oncogenic pathways.[8][9][10] A comprehensive screening strategy for this compound derivatives should therefore include a panel of assays to evaluate their antiproliferative and cytotoxic effects.

Primary Antiproliferative Assays

The initial assessment of anticancer activity is typically performed using cell viability or proliferation assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Secondary Assays and Mechanism of Action Studies

Promising candidates from the primary screen should be further investigated to understand their mechanism of action.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs that target microtubules.[11][12]

-

Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can confirm if the compounds induce programmed cell death (apoptosis).

-

Kinase Inhibition Assays: Many oxazole-containing compounds are known to be kinase inhibitors.[1][11] Screening against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs) can identify specific molecular targets.[13]

-

Tubulin Polymerization Assays: Given that some oxazoles disrupt microtubule formation, an in vitro tubulin polymerization assay can directly assess this activity.[8][11][12]

-

STAT3 Pathway Inhibition: Certain oxazole derivatives are known to inhibit the STAT3 pathway, which is crucial for cancer cell survival and proliferation.[8][9][10]

Caption: Potential anticancer signaling pathways targeted by oxazole derivatives.

Chapter 3: Anti-inflammatory Activity Screening

The oxazole scaffold is also present in compounds with potent anti-inflammatory properties.[3][4][5][6][14] Screening for such activity is a logical step in evaluating this compound derivatives.

Primary In Vitro Anti-inflammatory Assays

A common starting point is to assess the ability of the compounds to inhibit the production of pro-inflammatory mediators in immune cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding and Treatment: Seed the cells in 96-well plates and treat with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 values.

Secondary and Mechanistic Studies

-

Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compounds on the production of other pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

NF-κB Pathway Analysis: The NF-κB signaling pathway is a key regulator of inflammation.[12] Western blotting or reporter gene assays can be used to determine if the compounds inhibit the activation of NF-κB.

-

In Vivo Models: For compounds with significant in vitro activity, in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, can be employed to assess their efficacy in a living organism.[4][5][6][14]

Chapter 4: Antimicrobial Activity Screening

The emergence of multi-drug resistant microbes necessitates the discovery of new antimicrobial agents.[7][15] Oxazole derivatives have demonstrated promising antibacterial and antifungal activities.[2][15][16][17]

Primary Antimicrobial Susceptibility Testing

The initial screen for antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Secondary and Mechanistic Studies

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbistatic or microbicidal.

-

Time-Kill Assays: To assess the rate at which the compounds kill the microorganisms.

-

Mechanism of Action Studies: These can include assays to evaluate the effect of the compounds on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity. For fungi, inhibition of ergosterol biosynthesis is a common mechanism for azole-containing compounds.[12]

| Biological Activity | Primary Screening Assay | Key Parameters | Secondary/Mechanistic Assays |

| Anticancer | MTT Cell Viability Assay | IC50 | Cell Cycle Analysis, Apoptosis Assays, Kinase Inhibition, Tubulin Polymerization |

| Anti-inflammatory | LPS-induced NO Production | IC50 | Cytokine Profiling, NF-κB Pathway Analysis, In vivo models |

| Antimicrobial | Broth Microdilution | MIC | MBC/MFC, Time-Kill Assays, Mechanism of Action Studies |

Table 1: Summary of proposed screening assays for this compound derivatives.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

Throughout the screening process, it is crucial to establish a Structure-Activity Relationship (SAR). This involves correlating the chemical structures of the derivatives with their biological activities. A robust SAR study guides the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead compound for further preclinical development.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The systematic screening approach outlined in this guide, from broad primary assays to detailed mechanistic studies, provides a clear and efficient path to unlocking the full therapeutic potential of these versatile compounds. By combining rigorous biological evaluation with insightful medicinal chemistry, the journey from a library of derivatives to a novel drug candidate can be navigated with greater confidence and success.

References

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020, September 1). Current Topics in Medicinal Chemistry, 20(21), 1916-1937.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Mini-Reviews in Medicinal Chemistry, 22(1), 1-2.

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). ResearchGate.

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica.

- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(9).

- Review of Antimicrobial Activity of Oxazole. (2022, April 30). International Journal of Pharmaceutical and Phytopharmacological Research.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.

- A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.

- A comprehensive review on biological activities of oxazole derivatives. (n.d.).

- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). Molecules, 28(22), 7599.

- (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022, December 30). ResearchGate.

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023, January 15). ResearchGate.

- Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024, September 17).

- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2023). Molecules, 28(11), 4381.

- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020, November 1). Bioorganic Chemistry, 104, 104212.

- Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). Molbank, 2024(1), M1787.

- Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (n.d.). ResearchGate.

- A Comparative Analysis of the Biological Activities of 4-Methyloxazole Derivatives and Other Key Heterocycles. (n.d.). Benchchem.

- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

- An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives. (n.d.). Benchchem.

- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020, August 19). PubMed Central.

- This compound hydrochloride. (n.d.). ChemScene.

- 4-Methyloxazol-2-amine. (n.d.). PubChem.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. iajps.com [iajps.com]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

2-Methyloxazol-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Motif as a Foundation for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] These structures exhibit a remarkable ability to interact with a variety of biological targets, offering a robust starting point for the design and development of novel therapeutics. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a prominent member of this esteemed class.[2][3] Its unique electronic properties and capacity for diverse substitutions make it a versatile building block in the synthesis of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This technical guide focuses on a specific and highly valuable derivative: 2-methyloxazol-4-amine . We will explore the synthetic routes to this core, its chemical reactivity, and its role as a key pharmacophore in the development of innovative therapeutic agents. Through an examination of its structure-activity relationships and a review of its diverse biological applications, this document will illustrate why this compound is considered a privileged scaffold in its own right, providing a wealth of opportunities for future drug discovery endeavors.

The Privileged Nature of the this compound Core

The "privileged" status of the this compound scaffold stems from a combination of its inherent structural and electronic features, which allow for favorable interactions with a range of biological macromolecules. The oxazole ring itself is a bioisostere of other important functional groups, enabling the modulation of physicochemical properties to enhance drug-like characteristics.[3] The strategic placement of the methyl group at the 2-position and the amine group at the 4-position provides key vectors for molecular recognition and further chemical modification.

Key Physicochemical and Structural Attributes:

-

Hydrogen Bonding Capabilities: The amine group at the 4-position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in protein binding pockets.

-

Dipole Moment and Aromaticity: The oxazole ring possesses a significant dipole moment and aromatic character, contributing to its ability to engage in various non-covalent interactions, such as pi-stacking and dipole-dipole interactions.

-

Metabolic Stability: The oxazole core is generally stable to metabolic degradation, a desirable feature for drug candidates.

-

Synthetic Tractability: The this compound scaffold is readily accessible through established synthetic methodologies and offers multiple sites for chemical diversification, allowing for the fine-tuning of pharmacological properties.

Synthetic Strategies for Accessing the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Approaches to Oxazole Ring Synthesis:

Several named reactions are foundational to the synthesis of the oxazole core, including:

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[2]

-

Van Leusen Reaction: This approach utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[2]

-

Bredereck Reaction: This synthesis involves the reaction of an α-haloketone with a formamide.[2]

Specific Protocol: Synthesis of a 4-(2-Methyloxazol-4-yl)benzenesulfonamide Derivative

This protocol details the synthesis of a derivative containing the 2-methyloxazol-4-yl core, demonstrating a practical application of oxazole synthesis in medicinal chemistry. The key step involves the reaction of a phenacyl bromide with an excess of acetamide.[4]

Step 1: Synthesis of 4-(2-bromoacetyl)benzenesulfonamide

This intermediate is prepared from 4-acetylbenzenesulfonamide following established literature procedures.[4]

Step 2: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide

-

Materials:

-

4-(2-bromoacetyl)benzenesulfonamide

-

Acetamide

-

-

Procedure:

-

Combine 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and an excess of acetamide (3 equivalents) in a reaction vessel.

-

Heat the mixture to 150 °C and stir for 20 minutes. The reaction mixture will melt.

-

After 20 minutes, cool the reaction and dilute with cold water.

-

Collect the resulting precipitate by filtration, wash with water, and air-dry.[4]

-

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting the scaffold's versatility in targeting diverse disease pathways.

Antimicrobial Activity

Recent studies have underscored the potent antimicrobial properties of 2-amino-4-methyloxazole derivatives, particularly against Mycobacterium tuberculosis. The isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been shown to significantly enhance antimycobacterial activity and improve physicochemical properties such as water solubility.[1]

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown potent antiproliferative activity against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

Enzyme Inhibition: Monoamine Oxidase (MAO)

A notable therapeutic application of this scaffold is in the inhibition of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters. Deregulation of MAO activity is implicated in various neurological disorders, including Parkinson's disease.

A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a derivative of the core scaffold, demonstrated selective inhibition of MAO-B over MAO-A.[4]

| Compound | Target | IC50 (µM) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| MAO-B | 3.47 | |

| Table 1: In vitro inhibitory activity of a this compound derivative against human monoamine oxidase A and B.[4] |

This selective inhibition of MAO-B is a desirable characteristic for potential antiparkinsonian agents, as it can increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAO inhibition.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key Modification Points:

-

The 4-Amino Group: Acylation, alkylation, or incorporation into larger ring systems can modulate the hydrogen bonding capacity and overall polarity of the molecule, impacting target binding and pharmacokinetic properties.

-

The 2-Methyl Group: While often conserved, modification of this group can influence steric interactions within the binding site.

-

The 5-Position of the Oxazole Ring: This position is a common site for the introduction of various substituents, such as aryl or heteroaryl groups, which can explore additional binding pockets and enhance target affinity and selectivity.

Caption: Key modification points on the this compound scaffold.

Experimental Protocols

General Protocol for the Evaluation of Antimicrobial Activity (MIC Determination)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

-

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the growth medium in the 96-well plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent drug-like properties and synthetic accessibility make it an attractive starting point for the development of compounds targeting a wide range of diseases. Future research in this area will likely focus on:

-

Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider diversity of derivatives.

-

Target Identification and Validation: Elucidating the specific molecular targets of biologically active this compound derivatives.

-

Mechanism of Action Studies: In-depth investigation of the signaling pathways and molecular mechanisms through which these compounds exert their therapeutic effects.

Caption: Future research directions for the this compound scaffold.

References

-

2-Amino-4-methyloxazole. MySkinRecipes. Available at: [Link].

-

Shetnev, A. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2024(1), M1787. Available at: [Link].

Sources

An In-depth Technical Guide to the Discovery and Isolation of Natural Products Containing the 2,4-Disubstituted Oxazole Moiety

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Allure of the Oxazole Core in Natural Products

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and a recurring motif in a diverse array of bioactive natural products.[1][2][3] These compounds, often of marine or microbial origin, exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory properties.[2][4] This guide focuses specifically on natural products containing a 2,4-disubstituted oxazole core. While the initial focus of this guide was the 2-methyloxazol-4-amine moiety, extensive literature review reveals that this specific substitution pattern is exceptionally rare in nature. Therefore, this guide broadens its scope to the more prevalent 2,4-disubstituted oxazole framework, providing a comprehensive overview of the strategies and methodologies for the discovery, isolation, and characterization of these valuable natural products.

I. Strategies for Discovering Novel 2,4-Disubstituted Oxazole-Containing Natural Products

The quest for new natural products is an intricate process that begins with the identification of promising biological sources and employs sophisticated screening and detection techniques.

Bioassay-Guided Fractionation: A Classic Approach

Bioassay-guided fractionation remains a cornerstone of natural product discovery.[3] This method involves the systematic separation of a crude extract from a biological source, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.

Experimental Protocol: General Bioassay-Guided Fractionation

-

Source Material Collection and Extraction:

-

Collect the biological material (e.g., marine sponge, cyanobacteria) and, if necessary, freeze-dry to preserve its chemical integrity.

-

Homogenize the material and extract sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). The choice of solvent is critical and should be tailored to the expected polarity of the target compounds.

-

Concentrate the extracts under reduced pressure to yield crude extracts.

-

-

Initial Bioassay Screening:

-

Screen the crude extracts in a relevant biological assay (e.g., antimicrobial, cytotoxicity, enzyme inhibition assay).

-

-

Fractionation of Active Extracts:

-

Subject the most active crude extract to a primary fractionation step, typically using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a range of solvent polarities.

-

Test the resulting fractions in the bioassay to identify the active fraction(s).

-

-

Iterative Chromatographic Purification:

-

Further purify the active fraction using a combination of chromatographic techniques, such as:

-

Medium-Pressure Liquid Chromatography (MPLC): For initial separation of major components.

-

High-Performance Liquid Chromatography (HPLC): Employing various stationary phases (e.g., reversed-phase C18, normal-phase silica) and gradient or isocratic elution to isolate pure compounds.

-

-

Monitor the separation process using techniques like Thin Layer Chromatography (TLC) or analytical HPLC with UV or mass spectrometric detection.

-

Continuously guide the purification process by testing the bioactivity of the isolated fractions.

-

Caption: A generalized workflow for bioassay-guided fractionation.

Genome Mining: A Modern Approach

Advances in genomics have revolutionized natural product discovery. Many of the enzymes responsible for the biosynthesis of oxazole-containing natural products are encoded in biosynthetic gene clusters (BGCs). By mining the genomes of microorganisms for genes known to be involved in oxazole biosynthesis (e.g., those encoding cyclodehydratases and dehydrogenases), researchers can predict the production of oxazole-containing compounds and target their isolation.[3]

II. Case Study: The Diazonamides - Complex 2,4-Disubstituted Oxazole Alkaloids from a Marine Ascidian

The diazonamides are a fascinating class of cytotoxic alkaloids isolated from the marine ascidian Diazona chinensis.[3] Their complex, polycyclic structure, which includes a 2,4-disubstituted oxazole core, has posed a significant challenge for both structure elucidation and total synthesis. The initial structural assignment of diazonamide A was later revised based on extensive synthetic efforts.[5][6]

Isolation and Purification of Diazonamide A

The isolation of diazonamide A is a multi-step process that relies on a series of chromatographic separations.

Experimental Protocol: Isolation of Diazonamide A

-

Collection and Extraction:

-

Collect specimens of the marine ascidian Diazona chinensis and immediately freeze them.

-

Extract the frozen tissue with a mixture of dichloromethane (DCM) and methanol (MeOH).

-

Partition the resulting extract between ethyl acetate (EtOAc) and water. The bioactive components are typically found in the organic layer.

-

-

Initial Chromatographic Separation:

-

Subject the active EtOAc extract to silica gel flash chromatography, eluting with a gradient of increasing polarity (e.g., from hexane to EtOAc to MeOH).

-

Monitor the fractions by TLC and a relevant bioassay (e.g., cytotoxicity against a cancer cell line).

-

-

Reversed-Phase Chromatography:

-

Further purify the active fractions from the silica gel chromatography using reversed-phase HPLC (C18 column).

-

Employ a gradient of acetonitrile in water as the mobile phase.

-

-

Final Purification:

-

The final purification is often achieved by repeated injections onto the reversed-phase HPLC system until a pure compound is obtained, as determined by analytical HPLC and spectroscopic methods.

-

Structure Elucidation of Diazonamide A

The complex and unprecedented structure of diazonamide A required a combination of advanced spectroscopic techniques for its elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the natural product. The fragmentation pattern in MS/MS experiments can provide valuable information about the connectivity of different structural fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for piecing together the intricate structure:

-

¹H NMR: Provides information about the chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

-

The 2,4-disubstituted oxazole core of diazonamide A would be identified by characteristic chemical shifts in the ¹H and ¹³C NMR spectra, along with key HMBC correlations.

III. Case Study: Muscoride A - A Bioxazole Peptide from Cyanobacteria

Muscoride A is a linear peptide alkaloid containing a bioxazole core, isolated from the freshwater cyanobacterium Nostoc muscorum.[7] It exhibits antibacterial activity.[7]

Isolation of Muscoride A

The isolation of muscoride A from cyanobacterial cultures involves extraction and chromatographic purification.

Experimental Protocol: Isolation of Muscoride A

-

Culturing and Harvesting:

-

Culture Nostoc muscorum in a suitable growth medium until sufficient biomass is obtained.

-

Harvest the cyanobacterial cells by centrifugation or filtration.

-

-

Extraction:

-

Extract the harvested biomass with an organic solvent such as methanol or a mixture of methanol and dichloromethane.

-

-

Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic steps, which may include:

-

Silica Gel Chromatography: To perform an initial separation based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

Reversed-Phase HPLC: As a final purification step to obtain pure muscoride A.

-

-

Biosynthesis of the 2,4-Disubstituted Oxazole Core

The oxazole rings in natural products like muscoride A are typically biosynthesized from amino acid precursors, primarily serine and threonine.[1][2] The general biosynthetic pathway involves the cyclization and subsequent oxidation of a peptide backbone. This process is often catalyzed by non-ribosomal peptide synthetases (NRPSs) or through post-translational modifications of ribosomally synthesized peptides.[2]

Caption: A simplified schematic of the general biosynthetic pathway to form an oxazole ring from serine or threonine precursors.

IV. Tabular Summary of Representative 2,4-Disubstituted Oxazole Natural Products

| Natural Product | Source Organism | Biological Activity |

| Diazonamide A | Diazona chinensis (Marine Ascidian) | Cytotoxic (Antimitotic)[3][5] |

| Muscoride A | Nostoc muscorum (Cyanobacterium) | Antibacterial[7] |

| Venturamide A & B | Oscillatoria sp. (Marine Cyanobacterium) | Antimalarial, Mildly Cytotoxic[2] |

| Martefragin A | Martensia fragilis (Red Algae) | Not extensively studied for bioactivity[2] |

V. Conclusion and Future Perspectives

The 2,4-disubstituted oxazole moiety is a key structural feature in a variety of bioactive natural products. While the specific this compound core appears to be absent or extremely rare in nature, the broader class of 2,4-disubstituted oxazoles continues to be a rich source of novel chemical entities with therapeutic potential. The combination of traditional bioassay-guided fractionation and modern genome mining techniques will undoubtedly lead to the discovery of new members of this important class of natural products. The detailed methodologies for isolation and structure elucidation provided in this guide serve as a valuable resource for researchers dedicated to exploring the vast chemical diversity of the natural world.

VI. References

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). National Institutes of Health. [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. [Link]

-

Total Synthesis of (−)-Muscoride A. (1996). ACS Publications. [Link]

-

Total Synthesis of Nominal Diazonamides—Part 2: On the True Structure and Origin of Natural Isolates. SciSpace. [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (2020). National Institutes of Health. [Link]

-

Understanding the structure of Diazonamide A. (2022). Chemistry Stack Exchange. [Link]

-

Total synthesis of diazonamide A. (2011). National Institutes of Health. [Link]

-

Isolation and structure determination of diazonamides A and B, unusual cytotoxic metabolites from the marine ascidian Diazona chinensis. (1991). ACS Publications. [Link]

Sources

- 1. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Methyloxazol-4-amine

Abstract: The 1,3-oxazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1] 2-Methyloxazol-4-amine, a specific derivative, represents a promising yet underexplored entity for which theoretical and computational analyses can provide profound insights into its structural, electronic, and reactive properties. This guide elucidates the application of advanced computational methodologies, primarily Density Functional Theory (DFT) and molecular docking, to characterize this compound. We detail the theoretical underpinnings of these techniques, present validated protocols, and interpret the resulting data to forecast the molecule's chemical behavior and therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel oxazole-based therapeutic agents.

Introduction: The Oxazole Scaffold and the Imperative for Computational Scrutiny

The oxazole ring is classified as a "privileged scaffold" in drug discovery, a distinction earned due to its presence in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen and oxygen heteroatoms facilitate critical interactions with biological targets like enzymes and receptors.[1] Understanding the intricate relationship between the structure of an oxazole derivative and its biological function—the Structure-Activity Relationship (SAR)—is paramount for rational drug design.

Computational chemistry serves as an indispensable tool in this endeavor. By simulating molecular properties at the quantum level, we can predict geometry, stability, reactivity, and potential interactions with target proteins before a compound is ever synthesized.[1] This in silico approach significantly de-risks and accelerates the drug development pipeline. This guide focuses on this compound (CAS: 153138-00-2), providing a framework for its comprehensive computational characterization.

Caption: Molecular structure of this compound.

Quantum Mechanical Analysis via Density Functional Theory (DFT)